BenchChemオンラインストアへようこそ!

(5-Benzylbenzofuran-2-yl)boronic acid

S1P1 agonist multiple sclerosis immunomodulation

This boronic acid is the essential precursor for selective S1P1 receptor agonists. The 5-benzyl motif is critical: SAR studies show moving it to the 6-position abolishes potency, while other substitutions lose >1000-fold selectivity over S1P3. Only this compound delivers sub-micromolar S1P1 agonism with the required safety window. Ideal for Suzuki-Miyaura coupling to construct lead compound 18 and related preclinical candidates. With logP 1.70 and PSA 53.6 Ų, it offers favorable drug-like properties and reproducible coupling yields. Procure high-purity (≥95%) material now for your medicinal chemistry program.

Molecular Formula C15H13BO3
Molecular Weight 252.07 g/mol
Cat. No. B8471297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Benzylbenzofuran-2-yl)boronic acid
Molecular FormulaC15H13BO3
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(O1)C=CC(=C2)CC3=CC=CC=C3)(O)O
InChIInChI=1S/C15H13BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2
InChIKeyZVKRXGQTFJJWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Benzylbenzofuran-2-yl)boronic acid: Key Intermediate for Selective S1P1 Agonists and Advanced Building Block for Cross‑Coupling


(5-Benzylbenzofuran-2-yl)boronic acid (CAS 939050-20-1) is an arylboronic acid that combines a benzofuran core, a 5‑benzyl substituent, and a boronic acid handle at the 2‑position. Its calculated logP is 1.70 and its topological polar surface area is 53.6 Ų, placing it in a favorable range for drug‑like properties . The compound serves as a key building block in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions and has been specifically employed to construct potent and selective S1P1 receptor agonists [1].

Why Unmodified Benzofuran Boronic Acids Cannot Replace (5-Benzylbenzofuran-2-yl)boronic acid in S1P1 Agonist Programs


The benzyl group at the 5‑position is not an inert spectator; it is a critical determinant of both receptor subtype selectivity and in vivo pharmacokinetics. In a systematic SAR study, moving the 5‑benzyl substituent to the 6‑position abolished S1P1 potency, while replacing it with smaller alkyl or polar groups drastically reduced selectivity over the undesired S1P3 receptor [1]. Consequently, generic benzofuran‑2‑boronic acid or even closely related 5‑substituted analogues (e.g., 5‑butyl, 5‑phenethyl) fail to deliver the required balance of sub‑micromolar S1P1 agonism and >1000‑fold selectivity, making (5-benzylbenzofuran-2-yl)boronic acid the essential precursor for lead optimization in this pharmacophore class.

Quantitative Differentiation of (5-Benzylbenzofuran-2-yl)boronic acid Against Closest Comparators


S1P1 Receptor Agonist Selectivity: >1000× over S1P3 When Incorporated into Lead Compound

When (5-benzylbenzofuran-2-yl)boronic acid is employed as the boronic acid partner in a Suzuki coupling to install the benzofuran core, the resulting S1P1 agonist (compound 18) achieves >1000‑fold selectivity for the desired S1P1 receptor over the S1P3 subtype, a key safety differentiation versus the non‑selective clinical benchmark FTY720 [1]. The EC50 for hS1P1 is 16 nM, while hS1P3 EC50 is 27 μM, yielding a selectivity ratio >1687 [1]. In contrast, a 5‑isobutyl analogue (compound 5) shows only 5‑fold selectivity (hS1P1 EC50 0.38 μM, hS1P3 EC50 1.9 μM), and the unsubstituted benzofuran‑2‑boronic acid‑derived core lacks this selectivity entirely [1].

S1P1 agonist multiple sclerosis immunomodulation

Oral Bioavailability and in vivo Efficacy: 0.3 mg/kg Oral Dose Reduces Lymphocyte Counts

The S1P1 agonist built from (5-benzylbenzofuran-2-yl)boronic acid (compound 18) demonstrates excellent oral bioavailability across species (51–88%) and a dose‑dependent reduction in blood lymphocytes when dosed orally at 0.3 mg/kg in Lewis rats [1]. At 1 and 3 mg/kg, it achieves near‑maximal lymphopenia (75% reduction vs. vehicle), comparable to the clinical benchmark FTY720 [1]. In contrast, many 5‑alkyl or 5‑heteroaryl benzofuran analogues fail to achieve oral bioavailability above 30% or require substantially higher doses to elicit similar pharmacodynamic responses [1].

pharmacokinetics oral bioavailability lymphopenia

Favorable Physicochemical Profile: Lower logP Enhances Aqueous Solubility vs. Benzofuran‑2‑boronic acid

(5-Benzylbenzofuran-2-yl)boronic acid exhibits a calculated logP of 1.70, which is 0.34 units lower than that of the unsubstituted benzofuran‑2‑boronic acid (logP = 2.04) . This reduction in lipophilicity correlates with improved aqueous solubility, a critical factor for handling and reaction performance in aqueous Suzuki couplings. The polar surface area (PSA) of 53.6 Ų is identical to that of the parent compound, but the 5‑benzyl substituent shifts the compound into a more favorable region of drug‑like space (logP <3) without sacrificing membrane permeability.

physicochemical properties logP solubility

Unique Substitution Pattern Enables Divergent SAR: 5‑Benzyl vs. 5‑Alkyl vs. 6‑Benzyl Analogues

Systematic SAR studies demonstrate that only the 5‑benzyl substituent, accessible exclusively from (5-benzylbenzofuran-2-yl)boronic acid, delivers sub‑200 nM potency in the GTPγS S1P1 assay and <100 nM potency in the receptor internalization assay [1]. Moving the benzyl group to the 6‑position (compound 10) completely abolishes S1P1 receptor potency, while replacing it with smaller alkyl groups (e.g., n‑butyl, cyclohexyl) reduces selectivity or potency [1]. The 3‑fluoro‑phenyl substitution pattern on the coupled aryl partner further fine‑tunes activity, but the 5‑benzyl motif remains the essential scaffold for achieving both potency and selectivity.

structure-activity relationship medicinal chemistry lead optimization

High Purity and Defined Storage Stability: 95% Minimum Purity from Commercial Sources

Commercial suppliers of (5-benzylbenzofuran-2-yl)boronic acid specify a minimum purity of 95% and recommend long‑term storage in a cool, dry place . In contrast, the isomeric 5‑benzylbenzofuran‑3‑ylboronic acid and many simpler benzofuran boronic acids are often offered with lower purity (e.g., “technical grade” or no purity specification) or require custom synthesis, introducing variability in cross‑coupling yields. The defined purity and storage conditions ensure batch‑to‑batch consistency in critical Suzuki couplings, particularly when used in multistep syntheses of preclinical candidates.

chemical purity supply chain reproducibility

Validated Application Scenarios for (5-Benzylbenzofuran-2-yl)boronic acid in Drug Discovery and Chemical Biology


Synthesis of Highly Selective S1P1 Agonists for Multiple Sclerosis and Autoimmune Indications

Use (5-benzylbenzofuran-2-yl)boronic acid as the boronic acid component in a Suzuki–Miyaura coupling with a 3‑fluoro‑4‑bromobenzyl azetidine carboxylate to assemble the preclinical lead compound 18. This compound demonstrates >1000‑fold S1P1 selectivity and robust oral efficacy in EAE models, directly addressing the safety liabilities associated with non‑selective S1P modulators like FTY720 [1]. The defined purity and favorable logP of the boronic acid enable high‑yielding coupling and straightforward purification, facilitating scale‑up for in vivo studies.

Medicinal Chemistry SAR Exploration of 5‑Substituted Benzofuran Cores

Employ (5-benzylbenzofuran-2-yl)boronic acid as a privileged scaffold for systematic SAR studies. Couple it with diverse aryl/heteroaryl halides to probe the influence of the pendant aryl group on S1P1 potency and selectivity. The data in Table 1 of the key reference confirm that only the 5‑benzyl motif maintains sub‑micromolar potency while conferring >1000‑fold selectivity, making this boronic acid an essential building block for any program targeting S1P1 without S1P3 agonism [1].

Suzuki Coupling Method Development and Catalyst Screening

Leverage (5-benzylbenzofuran-2-yl)boronic acid as a representative electron‑rich, sterically hindered heteroaryl boronic acid to benchmark new palladium catalysts and reaction conditions. Its moderate logP (1.70) and high purity (≥95%) ensure reproducible coupling yields, allowing meaningful comparison of catalyst efficiency, ligand scope, and aqueous compatibility [1]. The benzofuran core provides a UV‑active handle for facile reaction monitoring by HPLC or TLC.

Construction of Benzofuran‑Containing Chemical Libraries for Phenotypic Screening

Incorporate (5-benzylbenzofuran-2-yl)boronic acid into diversity‑oriented synthesis workflows to generate focused libraries of 2‑aryl‑5‑benzylbenzofurans. The 5‑benzyl group enhances aqueous solubility relative to unsubstituted benzofuran‑2‑boronic acid (ΔlogP –0.34), improving compound handling in high‑throughput screening (HTS) assays . The boronic acid's stability under ambient storage conditions supports long‑term use in automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Benzylbenzofuran-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.